
5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-4-(N,N-dimethylamino)benzoate, commonly known as EtNBA, is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a dimethylamino group at the para position. This compound is widely used in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl-4-(N,N-dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(N,N-dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of Ethyl-4-(N,N-dimethylamino)benzoate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl-4-(N,N-dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethyl-4-(N,N-dimethylamino)benzoate can yield quinones, while reduction can produce alcohols.
科学的研究の応用
Ethyl-4-(N,N-dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Ethyl-4-(N,N-dimethylamino)benzoate is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which Ethyl-4-(N,N-dimethylamino)benzoate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative.
類似化合物との比較
Ethyl-4-(N,N-dimethylamino)benzoate can be compared with other similar compounds such as:
Methyl-4-(N,N-dimethylamino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl-4-aminobenzoate: Lacks the dimethylamino group, affecting its reactivity and applications.
Ethyl-4-(N,N-diethylamino)benzoate: Contains a diethylamino group, which can alter its chemical properties and interactions.
The uniqueness of Ethyl-4-(N,N-dimethylamino)benzoate lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
特性
CAS番号 |
7385-74-2 |
|---|---|
分子式 |
C22H24ClN3O |
分子量 |
381.9 g/mol |
IUPAC名 |
diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C22H23N3O.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14H,4-6H2,1-3H3;1H |
InChIキー |
SXQRATTWLJENLK-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4O2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


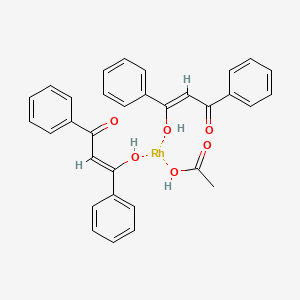


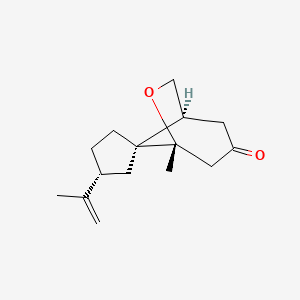



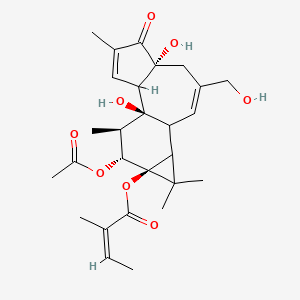

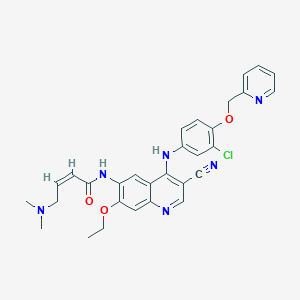

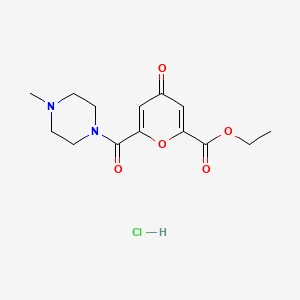
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)

